tert-butyl N-(5-bromo-4-oxopentan-2-yl)carbamate
Description
Properties
CAS No. |
1565744-06-0 |
|---|---|
Molecular Formula |
C10H18BrNO3 |
Molecular Weight |
280.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5-bromo-4-oxopentan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a brominated ketone. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an organic solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(5-bromo-4-oxopentan-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of N-substituted carbamates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
tert-Butyl N-(5-bromo-4-oxopentan-2-yl)carbamate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-bromo-4-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The carbamate group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in similar synthetic applications.
tert-butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate: A structurally similar compound with a different substitution pattern.
Uniqueness
tert-Butyl N-(5-bromo-4-oxopentan-2-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. This makes it particularly useful in specialized synthetic and research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
